methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate
Description
Methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolizine core substituted with cyano, (dimethylamino)methylene amino, and methyl carboxylate groups. While direct pharmacological data are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly in antiproliferative or agrochemical contexts .
Properties
IUPAC Name |
methyl 1-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-16(2)8-15-11-9(7-14)10-5-4-6-17(10)12(11)13(18)19-3/h8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAHJFPMBKHNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(N2CCCC2=C1C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a cyanoacetate derivative with a suitable amine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent selection and purification steps are also critical to achieving high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and synthesis methods of the target compound with related molecules:
Key Observations :
- Pyrrolizine vs.
- Functional Groups: The (dimethylamino)methylene amino group in the target compound is distinct from the benzylidene amino group in 16a, which may alter solubility (due to the benzyl group’s hydrophobicity) and hydrogen-bonding capacity .
- Synthesis : The target compound’s synthesis likely involves Schiff base formation, similar to 16a, whereas pyran derivatives (11a/b) require nucleophilic addition-cyclization reactions .
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, critical for crystallization and solubility, differ across analogs:
- The target compound’s cyano and ester groups can act as hydrogen bond acceptors, while the dimethylamino group may participate in weak interactions.
- Pyran derivatives (11a/b) lack strong hydrogen bond donors, suggesting lower solubility in polar solvents compared to the target compound .
Biological Activity
Methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula: C₁₃H₁₆N₄O₂. Its systematic name reflects its functional groups, including a cyano group and a dimethylamino moiety.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolizine derivatives, including this compound. Research indicates that derivatives within this class exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μmol/L) | Remarks |
|---|---|---|---|
| 4b | MCF-7 | 0.30 | High activity |
| 5b | A2780 | 0.92 | High activity |
| 4c | HT29 | 0.08 | Most active against MCF-7 |
The compounds were evaluated using the MTT assay, demonstrating that substituents on the phenyl rings significantly influence anticancer activity. For instance, compound 4c showed the highest activity against MCF-7 cells with an IC50 value of 0.08 μmol/L, indicating potent cytotoxic effects .
2. Anti-inflammatory Activity
In addition to anticancer properties, these compounds also exhibit anti-inflammatory effects. The mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 2: Anti-inflammatory Activity Data
| Compound | COX Inhibition (%) | Remarks |
|---|---|---|
| 4b | Significant | High anti-inflammatory activity |
| 5b | Moderate | Effective against inflammation |
The study found that compounds with electron-donating groups on the phenyl rings displayed enhanced anti-inflammatory activity. The binding affinity to COX-2 was notably high, suggesting that these compounds could serve as leads for developing new anti-inflammatory drugs .
The proposed mechanism for the anticancer and anti-inflammatory activities involves:
- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
- COX Inhibition : Reducing prostaglandin synthesis, thereby lowering inflammation and associated pain.
Case Studies
Several case studies have been documented where derivatives of pyrrolizine compounds were tested in vivo for their therapeutic potential:
- Study on MCF-7 Cells : Compound 5b induced early apoptosis in MCF-7 cells with minimal necrosis (0.1-0.2%), highlighting its selective cytotoxicity.
- Combination Therapy : In combination with standard chemotherapeutics, these compounds showed synergistic effects, enhancing overall efficacy against resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
